molecular formula C19H15Cl2N3O3 B2424133 1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one CAS No. 478041-20-2

1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one

Cat. No. B2424133
CAS RN: 478041-20-2
M. Wt: 404.25
InChI Key: WBYZYGDFADIHMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one”, there are studies on the synthesis of similar 1,2,4-triazole derivatives . These derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar 1,2,4-triazole derivatives has been confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . Additionally, tautomeric behavior of 1,2,4-triazole derivatives has been studied using combined spectroscopic and theoretical study .

Scientific Research Applications

Antifungal Activities

  • Synthesis and Biological Properties : A study on 1,2,3-triazoles, compounds with significant biological activities, included the synthesis of triazole derivatives with potential antifungal applications against different Candida species. Halogen substituted triazoles displayed promising antifungal profiles, indicating potential for future drug development (Lima-Neto et al., 2012).

  • Photodegradation of Azole Fungicides : Research on triadimefon, a fungicide similar in structure to the queried compound, revealed insights into its photodegradation properties. This study can inform the stability and degradation patterns of similar triazole derivatives (Nag & Dureja, 1997).

  • Synthesis and Fungicidal Activity : Another study synthesized N-substituted triazole derivatives and evaluated their fungicidal activity against plant pathogenic fungi. Such studies demonstrate the potential agricultural applications of triazole compounds (Arnoldi et al., 2007).

Structural and Chemical Characterization

  • Crystal Structure Studies : Investigations into the crystal structures of triazole compounds, including those with dichlorophenyl components, provide valuable insights into their physical and chemical properties, which are crucial for their potential application in various fields (Salian et al., 2018).

  • Synthesis and Molecular Studies : The creation of novel triazole derivatives and their comprehensive characterization through spectroscopic and structural studies further expands the understanding of these compounds’ properties and potential uses (Şahin et al., 2014).

Photocrosslinking and Polymer Development

  • UV Cross-Linkable Polymer Synthesis : Research on the synthesis and characterization of a triazine-based polymer that includes a dichlorophenyl component showcases the potential of these compounds in developing new materials with specific properties like photocrosslinking (Suresh et al., 2016).

Future Directions

There is a growing interest in the study of 1,2,4-triazole derivatives due to their potential pharmacological activities. Future research could focus on the synthesis and evaluation of similar compounds, and their potential applications in medicine .

properties

IUPAC Name

1-[1-(4-acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-11(25)13-3-6-15(7-4-13)24-10-17(22-23-24)19(26)12(2)27-18-8-5-14(20)9-16(18)21/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYZYGDFADIHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one

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